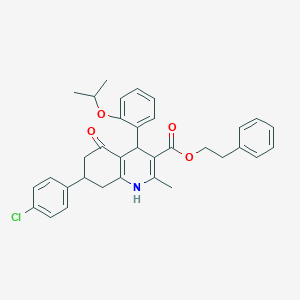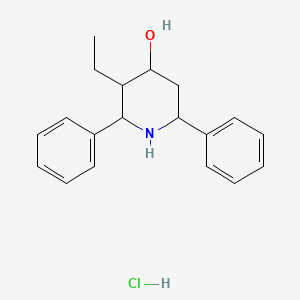
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as BM212, is a synthetic organic compound with a furanone core structure. It has gained significant attention in recent years due to its potential pharmacological properties and biological activities.
Aplicaciones Científicas De Investigación
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been extensively studied for its potential pharmacological properties. It has shown promising results as an anticancer, anti-inflammatory, and antimicrobial agent. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone also modulates the expression of genes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also demonstrated antimicrobial activity against various pathogens. Additionally, 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is a highly potent and selective compound, making it an ideal candidate for in vitro and in vivo studies. However, its chemical structure and properties may limit its solubility and bioavailability, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone research. One area of interest is the development of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone-based drugs for cancer treatment. Another potential application is the development of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and pharmacological properties of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. Additionally, the development of more efficient synthetic methods for 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can facilitate its use in various research fields.
In conclusion, 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is a promising synthetic organic compound with potential pharmacological properties and biological activities. Its unique chemical structure and properties make it an ideal candidate for various research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized through a one-pot reaction of 4-methoxybenzaldehyde, 6-methyl-2-naphthaldehyde, and ethyl acetoacetate in the presence of piperidine and acetic acid. This reaction yields 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in high yield and purity. The synthetic method has been optimized to improve the yield and selectivity of 3-(4-methoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone.
Propiedades
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15-3-6-18-13-19(8-7-17(18)11-15)22-14-20(23(24)26-22)12-16-4-9-21(25-2)10-5-16/h3-14H,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNNRMXENBVSIJ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=C(C=C4)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=C(C=C4)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)

![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)

![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)
![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)